Disperse Orange 3 acrylamide

Catalog No.
S1522692
CAS No.
150375-01-2
M.F
C15H12N4O3
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 3 acrylamide

CAS Number

150375-01-2

Product Name

Disperse Orange 3 acrylamide

IUPAC Name

N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20)

InChI Key

UFJASOUPUMZANE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

DISPERSE ORANGE 3 ACRYLAMIDE 90

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Disperse Orange 3 acrylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Orange 3 acrylamide (CAS 150375-01-2) is a highly reactive, polymerizable azobenzene monomer defined by its strong push-pull electronic structure. Featuring an absorption maximum (λmax) of 375 nm, it serves as a critical precursor for synthesizing side-chain functionalized photoresponsive polymers. The presence of the terminal acryloyl group enables seamless free-radical polymerization or copolymerization—for example, with methyl methacrylate to yield copolymers with ~25 mole % chromophore loading and a glass transition temperature (Tg) of ~100 °C. This covalent integration is essential for manufacturing robust, high-optical-density thin films that undergo reversible trans-cis photoisomerization upon UV-violet irradiation, establishing it as a foundational material for holography, nonlinear optics (NLO), and photo-alignment layers.

Substituting Disperse Orange 3 acrylamide with its non-polymerizable parent dye (Disperse Orange 3) or alternative in-class monomers fundamentally compromises material processability and optical performance. Physical doping of generic DO3 into polymer matrices is severely limited by phase separation and dye aggregation at high concentrations, which degrades optical transparency and long-term stability. Furthermore, substituting with Disperse Red 1 acrylate shifts the absorption spectrum significantly toward the visible region, rendering the resulting polymer incompatible with UV-violet laser writing systems[1]. Finally, replacing the acrylamide moiety with a methacrylamide variant (Disperse Orange 3 methacrylamide) increases the steric hindrance of the polymer backbone, raising the glass transition temperature and restricting the free volume necessary for rapid solid-state photoisomerization[2].

Chromophore Loading and Film Stability: Covalent Integration vs. Physical Doping

In the fabrication of nonlinear optical (NLO) films, the concentration of the azobenzene chromophore directly dictates the refractive index modulation and device efficiency. Physical doping of the non-polymerizable Disperse Orange 3 dye into a PMMA matrix typically results in aggregation and phase separation at loading levels above 10–15 wt%, causing severe optical scattering. In contrast, Disperse Orange 3 acrylamide can be copolymerized to achieve precisely controlled, high chromophore loadings (e.g., ~25 mol% in PMMA copolymers) without crystallization or phase separation. This covalent attachment locks the chromophore in place, ensuring long-term stability and zero dye leaching.

Evidence DimensionMaximum stable chromophore loading before phase separation
Target Compound Data~25 mol% or higher via covalent copolymerization without aggregation
Comparator Or BaselineDisperse Orange 3 (non-polymerizable): <15 wt% in physically doped PMMA matrices
Quantified DifferenceCovalent integration eliminates the concentration-quenching and crystallization limits of physical doping
ConditionsSolid-state polymer thin films for optical applications

Procuring the polymerizable acrylamide is mandatory for manufacturing high-density optical films that require long-term stability and zero dye leaching.

Absorption Wavelength and Laser Source Compatibility

The choice of azobenzene monomer dictates the required excitation wavelength for photoisomerization. Disperse Orange 3 acrylamide exhibits an absorption maximum (λmax) of 375 nm. In contrast, the widely used Disperse Red 1 acrylate features a stronger electron-donating dialkylamino group, which red-shifts its absorption maximum into the visible region (~480 nm)[1]. Consequently, DO3-acrylamide is optimized for optical systems utilizing UV or violet laser diodes, whereas DR1-acrylate requires blue or green laser sources.

Evidence DimensionAbsorption Maximum (λmax)
Target Compound Data375 nm (DO3 acrylamide)
Comparator Or Baseline~480 nm (Disperse Red 1 acrylate)
Quantified DifferenceSignificant blue-shift in peak absorption for DO3 derivatives
ConditionsStandard optical characterization in solution or thin film

Buyers must select DO3 acrylamide over DR1 acrylate if their optical writing or excitation systems are based on UV-violet (e.g., 375-405 nm) light sources.

Polymer Backbone Flexibility and Thermomechanical Profile

The specific polymerizable group attached to the azobenzene dye impacts the thermomechanical properties of the resulting polymer. Copolymers of Disperse Orange 3 acrylamide with methyl methacrylate exhibit a glass transition temperature (Tg) of approximately 100 °C. Substituting the acrylamide with a methacrylamide variant (Disperse Orange 3 methacrylamide) introduces an α-methyl group that increases backbone rigidity and raises the Tg[1]. For solid-state photoresponsive materials, the increased backbone flexibility of the acrylamide facilitates faster trans-cis-trans isomerization of the bulky azobenzene side chains.

Evidence DimensionBackbone steric hindrance and thermal transition
Target Compound DataAcrylamide backbone (Tg ~100 °C in PMMA copolymer, higher flexibility)
Comparator Or BaselineMethacrylamide backbone (Higher Tg, restricted flexibility)
Quantified DifferenceReduced steric barrier in the acrylamide polymer backbone
ConditionsSolid-state photoisomerization in copolymers

Selecting the acrylamide over the methacrylamide is critical for applications requiring fast optical response times, such as real-time holography and dynamic actuators.

UV-Addressable Holographic Data Storage

Leveraging its 375 nm absorption maximum [1.1], DO3 acrylamide is ideal for formulating polymer films used in high-density holographic data storage systems that utilize UV or violet laser diodes, avoiding the need for green lasers required by Disperse Red 1 derivatives.

Nonlinear Optical (NLO) Waveguides

The ability to achieve high, stable chromophore loading (~25 mol% or more) via copolymerization with methyl methacrylate makes this monomer a premier precursor for electro-optic modulators and NLO waveguides where dye aggregation must be strictly avoided.

Fast-Response Photo-Actuators

Due to the flexible acrylamide backbone facilitating rapid trans-cis isomerization compared to methacrylamide analogs[1], it is highly suitable for synthesizing photo-deformable liquid crystal elastomers (LCEs) and soft robotic actuators that require quick response times.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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